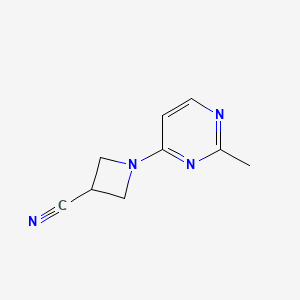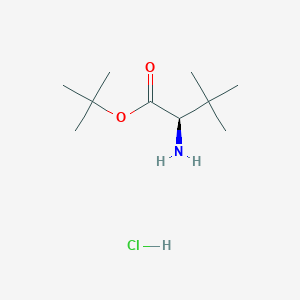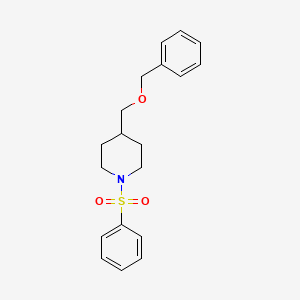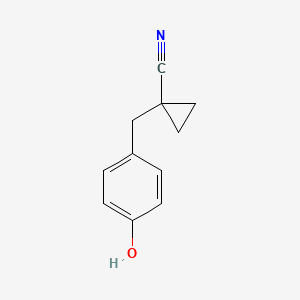
1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile is a chemical compound with the molecular formula C11H11N3. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle .
Synthesis Analysis
Azetidines, such as this compound, have been synthesized through various methods. One approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves a one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide .Molecular Structure Analysis
Azetidines are characterized by having a four-membered ring, which is less strained than the three-membered aziridine system . In spirocyclic β-lactams, the spiro carbon may be at positions C3 and/or C4 .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain . They are significantly more stable than related aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Physical And Chemical Properties Analysis
The molecular weight of this compound is 174.207. More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
- Research highlights the synthesis of novel pyrimidines and condensed pyrimidines from precursors like 2-furan-2-yl-4-mercapto-6-methylpyrimidine-5-carbonitrile, demonstrating significant antibacterial activity against Gram-positive and Gram-negative bacteria (Hamid & Shehta, 2018). This indicates the potential of 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile derivatives in developing new antibacterial agents.
Anti-Inflammatory and Antiproliferative Activities
- Heterocyclic derivatives, including pyrazolopyrimidines and pyridine-carbonitriles, synthesized from related compounds, showed significant anti-inflammatory activities with safe ulcer indices and notable antiproliferative activities against various cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Fahmy et al., 2012).
Anticancer and Antidiabetic Potential
- The development of spirothiazolidines analogs and their derivatives from related compounds has shown significant anticancer activities against breast and liver carcinoma cell lines and exhibited promising results as antidiabetic agents, highlighting the chemical's utility in the synthesis of compounds with potential therapeutic benefits (Flefel et al., 2019).
Synthesis of Diverse Heterocyclic Compounds
- The chemical serves as a precursor in the synthesis of a wide range of heterocyclic compounds, including pyrazolo[3,4-d]pyrimidine derivatives with antimicrobial properties, demonstrating its versatility in creating molecules with potential application in treating microbial infections (Rahmouni et al., 2014).
Zukünftige Richtungen
Azetidines have received special attention in medicinal chemistry because of their promising biological activity . They have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties . Therefore, the future directions for 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile could involve further exploration of its potential biological and pharmacological applications.
Eigenschaften
IUPAC Name |
1-(2-methylpyrimidin-4-yl)azetidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-7-11-3-2-9(12-7)13-5-8(4-10)6-13/h2-3,8H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHORIVTQYFIOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CC(C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-({[4-(Acetylamino)phenyl]sulfonyl}amino)-4-methylpentanoic acid](/img/structure/B2615902.png)

![N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2615905.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2615907.png)


![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide](/img/structure/B2615915.png)


![3-[(3-chlorophenyl)methyl]-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2615919.png)